molecular formula C16H16N4O4 B2790150 methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 858745-39-8

methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2790150
CAS No.: 858745-39-8
M. Wt: 328.328
InChI Key: WDHIUDPEKZRYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of polycyclic heteroaromatic systems featuring a tricyclic core with fused nitrogen-containing rings. The structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene skeleton substituted with a methyl ester at position 5, a 2-hydroxyethyl group at position 7, and a methyl group at position 11. The 6-imino and 2-oxo functional groups contribute to its electronic profile, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-4-3-5-20-13(9)18-14-11(15(20)22)8-10(16(23)24-2)12(17)19(14)6-7-21/h3-5,8,17,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIUDPEKZRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may involve the use of dimethylformamide dimethyl acetal (DMF-DMA) for methylation and subsequent cyclization to form the pyridino-pyrimidine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on substituents, physicochemical properties, and structural motifs derived from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Hydrogen Bond Donors Key Features
Methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (Target) C₁₈H₁₉N₅O₅ 2-Hydroxyethyl (7), Methyl (11) ~385.4 ~1.8* 7 2 Enhanced H-bonding via hydroxyethyl; methyl ester reduces lipophilicity.
Ethyl 7-(3-Methoxypropyl)-6-(3-Methylbenzoyl)imino-2-Oxo-... () C₂₆H₂₆N₄O₅ 3-Methoxypropyl (7), 3-Methylbenzoyl (6) 474.5 2.7 6 0 Higher lipophilicity due to benzoyl and methoxypropyl groups; no H-bond donors.
Ethyl 6-(3-Chlorobenzoyl)Imino-7-Methyl-2-Oxo-... () C₂₃H₂₀ClN₅O₄ 3-Chlorobenzoyl (6), Methyl (7) 465.9 ~3.1* 5 0 Chlorine substituent increases electronegativity; bulky aromatic group.
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo... () C₁₇H₁₅NO₃S₂ 4-Methoxyphenyl (9) 345.4 N/A 4 0 Sulfur-containing heterocycles; distinct ring system with dithia-aza framework.

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity Trends :

  • The target’s estimated XLogP3 (~1.8) is lower than ’s compound (2.7) and ’s analog (~3.1), reflecting the hydroxyethyl group’s polar nature versus methoxypropyl and chlorobenzoyl substituents.

Structural Diversity :

  • ’s compound diverges significantly, incorporating a dithia-aza tetracyclic system with a 4-methoxyphenyl group. This highlights the modularity of heterocyclic frameworks in tuning electronic and steric properties .

Biological Activity

Methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazatricyclo structure with multiple functional groups that contribute to its biological activity. Its molecular formula indicates a significant molecular weight, which is essential for understanding its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial properties against various bacterial strains. Specifically:

  • Mechanism : The compound may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism.
  • Efficacy : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promising results in anticancer assays:

  • Cell Lines Tested : Various cancer cell lines such as A2780 (ovarian cancer) and HCT116 (colon cancer) have been utilized to assess cytotoxicity.
Cell LineIC50 (µM)
A27805.4
HCT1160.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a potent anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors can modulate their activity.
  • Induction of Oxidative Stress : The compound may induce reactive oxygen species (ROS) production leading to cellular damage.
  • Cell Cycle Arrest : Studies have indicated alterations in cell cycle phases upon treatment with this compound.

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of the compound on A2780 cells:

  • Findings : The compound induced significant mitochondrial membrane depolarization and altered cell cycle distribution.

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against various pathogens:

  • Results : Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) indicating potential for therapeutic application.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis involves multi-step reactions to construct the tricyclic core and introduce functional groups. Critical steps include:

  • Core assembly : Cyclization reactions under controlled pH and temperature to stabilize intermediates .
  • Functionalization : Selective introduction of the 2-hydroxyethyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Use of preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the compound .

Q. How can researchers optimize reaction yields during functional group modifications?

Yield optimization requires:

  • Reagent stoichiometry : Balancing equivalents of oxidizing agents (e.g., H₂O₂) for imino group stability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective reductions, monitored via TLC .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm the tricyclic backbone and substituent positions (e.g., δ ~5.3 ppm for imino protons) .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., [M+H]+ at m/z 358.40) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the fused ring system .

Advanced Research Questions

Q. How do structural analogs differ in reactivity, and what methodological insights address data contradictions?

  • Substituent effects : Ethyl vs. hydroxyethyl groups alter electron density, impacting reaction rates (e.g., slower oxidation with hydroxyethyl due to H-bonding) .
  • Data reconciliation : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict regioselectivity in substitution reactions .

Q. What strategies are effective for studying enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varied pH/temperature .
  • Docking simulations : Use AutoDock Vina to map interactions between the tricyclic core and catalytic pockets (e.g., serine proteases) .
  • Mutagenesis : Site-directed mutations to identify critical residues for inhibition (e.g., His57 in chymotrypsin-like proteases) .

Q. How can researchers design SAR studies to improve bioactivity?

  • Scaffold diversification : Modify the carboxylate ester (e.g., ethyl to benzyl) to enhance membrane permeability .
  • Substituent libraries : Synthesize derivatives with varied alkyl/aryl groups at position 11 to correlate hydrophobicity with cytotoxicity .
  • In vitro models : Use 3D tumor spheroids to assess penetration efficiency of analogs .

Q. What methodologies assess stability under physiological conditions?

  • Forced degradation : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) with LC-MS monitoring .
  • Light/heat stress : Accelerated stability studies (40°C/75% RH) over 4 weeks to identify degradation pathways (e.g., imino group hydrolysis) .

Q. How can in silico tools predict ADMET properties early in development?

  • ADMET predictors : Use SwissADME to estimate logP (~2.1) and BBB permeability .
  • Toxicity profiling : ProTox-II to flag potential hepatotoxicity via cytochrome P450 inhibition .

Data Interpretation & Experimental Design

Q. What statistical approaches resolve contradictory bioassay results?

  • Meta-analysis : Pool data from multiple assays (e.g., MIC values against S. aureus) using random-effects models .
  • Dose-response normalization : Adjust for batch variability via Z-score transformation .

Q. How to design a robust protocol for scaling up synthesis?

  • Flow chemistry : Continuous reactors for hazardous steps (e.g., nitration) to improve safety/yield .
  • PAT integration : In-line FTIR for real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.